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molecular formula C15H23NO B8581629 EINECS 298-206-0 CAS No. 93778-71-3

EINECS 298-206-0

Cat. No. B8581629
M. Wt: 233.35 g/mol
InChI Key: KRQADKCTBWUTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030247B2

Procedure details

It has been possible to achieve this object by a method for producing biperiden by reacting 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone (II) with an exo/endo ratio of at least 2.5:1 with a phenylmagnesium compound to give a biperiden (Ia)-containing mixture of isomers of 1-(bicyclo-[2.2.1]hept-5-en-2-yl)-1-phenyl-3-piperidino-1-propanol (I), characterized in that the isolation of biperiden (Ia) from the mixture of isomers comprises the following steps:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8](=[O:17])[CH2:9][CH2:10][N:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[C:18]1([Mg])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[CH:18]1[CH:19]=[CH:20][C:21]([C:8]([OH:17])([CH:2]2[CH:1]3[CH:6]=[CH:5][CH:4]([CH2:7]3)[CH2:3]2)[CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(CC(C=C1)C2)C(CCN2CCCCC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC(=CC1)C(CCN2CCCCC2)(C3CC4CC3C=C4)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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